molecular formula C34H31N9O3 B10825859 PARPYnD

PARPYnD

Cat. No.: B10825859
M. Wt: 613.7 g/mol
InChI Key: ZYWZRMXOMDKHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PARPYnD is a photoaffinity-based probe designed for the poly (ADP-ribose) polymerase family of enzymes. It is based on the triple poly (ADP-ribose) polymerase 1, poly (ADP-ribose) polymerase 2, and poly (ADP-ribose) polymerase 6 inhibitor AZ9482. This compound has been developed to study the engagement of poly (ADP-ribose) polymerase enzymes in live cells and has shown significant potential in oncology research .

Preparation Methods

Synthetic Routes and Reaction Conditions

PARPYnD is synthesized through a multi-step process involving the incorporation of a photoaffinity probe into the structure of the triple poly (ADP-ribose) polymerase 1, poly (ADP-ribose) polymerase 2, and poly (ADP-ribose) polymerase 6 inhibitor AZ9482. The key steps include the formation of a multipolar spindle-inducing structure in breast cancer cells . The synthetic route involves the use of various reagents and catalysts under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques used in pharmaceutical research. These methods include the use of high-purity reagents, controlled reaction conditions, and purification techniques such as chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

PARPYnD undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically controlled to ensure the desired outcome, such as specific temperatures, pressures, and pH levels .

Major Products

The major products formed from the reactions involving this compound include various derivatives that retain the core structure of the compound while incorporating different functional groups. These derivatives are used to study the interactions of poly (ADP-ribose) polymerase enzymes in different cellular environments .

Scientific Research Applications

PARPYnD has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the interactions of poly (ADP-ribose) polymerase enzymes with other molecules.

    Biology: Helps in understanding the role of poly (ADP-ribose) polymerase enzymes in cellular processes such as DNA repair and cell cycle regulation.

    Medicine: Investigated for its potential in cancer therapy, particularly in targeting poly (ADP-ribose) polymerase enzymes in cancer cells.

    Industry: Used in the development of new therapeutic agents and diagnostic tools

Mechanism of Action

PARPYnD exerts its effects by binding to poly (ADP-ribose) polymerase enzymes and inhibiting their activity. This binding is facilitated by the photoaffinity probe, which allows for the specific targeting of these enzymes in live cells. The inhibition of poly (ADP-ribose) polymerase enzymes leads to the disruption of DNA repair processes, which can result in cell death, particularly in cancer cells that rely on these enzymes for survival .

Comparison with Similar Compounds

Similar Compounds

    Olaparib: A poly (ADP-ribose) polymerase inhibitor used in cancer therapy.

    Niraparib: Another poly (ADP-ribose) polymerase inhibitor with similar applications.

    Rucaparib: Used in the treatment of ovarian cancer.

Uniqueness

PARPYnD is unique in its ability to act as a photoaffinity probe, allowing for the specific labeling and study of poly (ADP-ribose) polymerase enzymes in live cells. This feature sets it apart from other poly (ADP-ribose) polymerase inhibitors, which may not have the same level of specificity and versatility in research applications .

Properties

Molecular Formula

C34H31N9O3

Molecular Weight

613.7 g/mol

IUPAC Name

3-(3-but-3-ynyldiazirin-3-yl)-N-[5-cyano-6-[4-[3-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridin-3-yl]propanamide

InChI

InChI=1S/C34H31N9O3/c1-2-3-12-34(40-41-34)13-11-30(44)37-26-20-25(21-35)31(36-22-26)42-14-16-43(17-15-42)33(46)24-8-6-7-23(18-24)19-29-27-9-4-5-10-28(27)32(45)39-38-29/h1,4-10,18,20,22H,3,11-17,19H2,(H,37,44)(H,39,45)

InChI Key

ZYWZRMXOMDKHKX-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1(N=N1)CCC(=O)NC2=CC(=C(N=C2)N3CCN(CC3)C(=O)C4=CC=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)C#N

Origin of Product

United States

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